N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine
Description
Properties
Molecular Formula |
C11H18FN3 |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-2-fluoro-1-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H18FN3/c1-14(2)6-7-15(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7,13H2,1-3H3 |
InChI Key |
UEDLQMCHTVGONG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=C(C=C(C=C1)N)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
This two-step method involves nitro reduction followed by alkylation.
Step 1: Reduction of 2-Fluoro-4-nitro-N-methylaniline
Reagents : Hydrogen gas, palladium on carbon (Pd/C) or Raney nickel.
Conditions :
-
Substrate : 2-Fluoro-4-nitro-N-methylaniline.
-
Solvent : Methanol or ethanol.
-
Pressure : 1–4 bar H₂.
Mechanism : Catalytic hydrogenation reduces the nitro group to an amine:
Step 2: Alkylation with 2-(Dimethylamino)ethyl Chloride
Reagents : 2-(Dimethylamino)ethyl chloride, diisopropylethylamine (DIPEA).
Conditions :
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature : Reflux (60–80°C).
Mechanism : Nucleophilic substitution introduces the dimethylaminoethyl group:
Nucleophilic Aromatic Substitution
Direct substitution of a halogenated precursor with dimethylaminoethylamine.
Reagents :
-
Substrate : 1-Bromo-2-fluoro-4-nitro-N-methylbenzene.
-
Nucleophile : N,N,N'-Trimethylethane-1,2-diamine.
Conditions :
-
Solvent : Ethanol or THF.
-
Base : DIPEA or potassium carbonate.
-
Temperature : 80–100°C.
Mechanism :
One-Pot Reductive Alkylation
Combines nitro reduction and alkylation in a single step.
Reagents :
-
Substrate : 2-Fluoro-4-nitro-N-methylaniline.
-
Alkylating Agent : 2-(Dimethylamino)ethyl chloride.
-
Reductant : Zinc dust, ammonium chloride.
Conditions :
Advantages : Reduced purification steps and higher atom economy.
Comparative Analysis of Methods
Optimized Protocol
The most robust method involves reductive amination:
-
Nitro Reduction :
-
Alkylation :
Critical Parameters
Chemical Reactions Analysis
Types of Reactions
N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine has shown promise in the development of anti-cancer therapies. Research indicates that it can enhance the efficacy of existing chemotherapeutic agents by improving their pharmacokinetic profiles.
Case Study: Anti-Tumor Activity
A study published in a patent application highlighted the compound’s ability to improve anti-tumor activity when used in combination with other agents. The combination therapy demonstrated significant tumor reduction in preclinical models, suggesting potential for clinical application in oncology treatments .
Neuropharmacology
The dimethylamino group in the compound is associated with increased central nervous system penetration, making it a candidate for neuropharmacological studies. Research has indicated that compounds with similar structures can exhibit antidepressant and anxiolytic effects.
Case Study: Neuroactive Properties
A study focused on structurally related compounds revealed that modifications similar to those found in this compound resulted in significant improvements in mood-related behaviors in animal models, indicating its potential as a therapeutic agent for depression .
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties, particularly against resistant strains of bacteria. The presence of the fluorine atom enhances its interaction with bacterial enzymes, potentially leading to effective inhibition.
Case Study: Antibacterial Efficacy
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against several Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, leading to changes in their activity. The fluorine atom may enhance the compound’s binding affinity to its targets, while the methylbenzene core provides structural stability.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A benzene-1,4-diamine core substituted with: A fluorine atom at position 2. A methyl group on the N1 amine. A 2-(dimethylamino)ethyl group on the same N1 amine.
Comparison with Structurally Similar Compounds
Substituted Benzene-1,4-diamine Derivatives
Key Structural and Functional Differences
Electron Effects :
- The target compound ’s 2-fluoro substituent is electron-withdrawing, which may reduce the basicity of the aromatic amine compared to methoxy-substituted analogs () .
- Trifluoromethyl () and nitro () groups are stronger electron-withdrawing groups, further decreasing electron density on the benzene ring .
Solubility and Polarity: The dimethylaminoethyl group in the target compound enhances water solubility compared to purely alkyl-substituted analogs (e.g., tetramethyl in ) .
Hazards :
- The target compound’s H335 (respiratory irritation) contrasts with nitro-containing analogs (), which may pose additional risks due to redox activity or explosivity .
Synthetic Routes :
- Many analogs (e.g., ) are synthesized via reductive amination or nucleophilic substitution, similar to the target compound. However, nitro-group introduction () requires careful reduction steps .
Biological Activity
N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer research. This compound, with the molecular formula C11H18FN3 and a molecular weight of 211.28 g/mol, exhibits unique structural features that contribute to its biological activities.
Chemical Structure and Properties
The compound features a dimethylaminoethyl group attached to a fluorinated benzene ring , which enhances its reactivity and potential interactions with biological targets. The presence of fluorine is particularly noteworthy as it can influence the compound's binding affinity to various receptors and enzymes involved in tumor growth and proliferation .
| Property | Value |
|---|---|
| Molecular Formula | C11H18FN3 |
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | 1-N-[2-(dimethylamino)ethyl]-2-fluoro-1-N-methylbenzene-1,4-diamine |
| Appearance | Colorless to brown liquid |
| Potential Applications | Medicinal chemistry, cancer research |
Research indicates that this compound may interact with specific molecular targets, including enzymes and receptors associated with cancer cell proliferation. The dimethylamino group enhances its ability to penetrate biological membranes, while the fluorine atom may stabilize the compound's interaction with target proteins .
Cytotoxic Effects
Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated that the compound could inhibit cell viability in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines at certain concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Case Studies
One notable study involved the administration of this compound in a xenograft mouse model of breast cancer. Mice treated with this compound showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissue, suggesting that the compound effectively targets malignant cells while sparing normal tissues .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N1-Ethyl-2-methylbenzene-1,4-diamine | C9H14N2 | Lacks fluorine; simpler structure |
| N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine | C16H21N5O2 | Contains methoxy and nitro groups; more complex |
| 1,4-Benzenediamine derivatives | Varied | General class; may lack specific substituents found in the target compound |
The inclusion of both a fluorine atom and a dimethylamino group in this compound enhances its reactivity compared to similar compounds .
Q & A
Q. What interdisciplinary approaches enhance applications in material science?
- Methodological Answer : Explore coordination chemistry by complexing the compound with transition metals (e.g., Cu²⁺, Fe³⁺) to create conductive polymers or MOFs. Characterize using XRD for crystallinity and four-point probe measurements for conductivity. Computational modeling (e.g., VASP) can predict bandgap properties for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
